molecular formula C7H14N2S2 B13276176 1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine

1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine

Cat. No.: B13276176
M. Wt: 190.3 g/mol
InChI Key: OYXVUCQKPGNZTJ-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine is a sulfur-containing organic compound featuring a thiazoline ring (4,5-dihydro-1,3-thiazole) linked via a sulfanyl group to a butan-2-amine backbone. Its molecular formula is C₇H₁₄N₂S₂, with a molecular weight of 190.33 g/mol .

Properties

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine

InChI

InChI=1S/C7H14N2S2/c1-2-6(8)5-11-7-9-3-4-10-7/h6H,2-5,8H2,1H3

InChI Key

OYXVUCQKPGNZTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC1=NCCS1)N

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages
Hantzsch Synthesis Thiourea, α-haloketones Reflux, aqueous K₂CO₃ 45–88 High versatility for thiazole rings
Bromination-Condensation Br₂, thiourea, K₂CO₃ Ethanol reflux 45–59 Precise functionalization
PPE-mediated Cyclization Thiosemicarbazides, PPE Room temperature to reflux 71–88 Eco-friendly, one-pot
Microwave-assisted Tf₂O, microwave irradiation 140°C, 2 hours N/A Rapid, energy-efficient

Research Discoveries and Innovations

  • Catalytic Advances : Sodium acetate and triethylamine are critical for stabilizing intermediates during nucleophilic substitutions.
  • Regioselectivity : Bromination at the α-position of ketones is essential to direct thiazole ring formation.
  • Green Chemistry : PPE and solvent-free methods align with sustainable synthesis trends, reducing reliance on hazardous reagents.

Chemical Reactions Analysis

1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include thiazole- and thiol-containing amines. Below is a systematic comparison based on available

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine

  • Structure : Differs in the position of the amine group (butan-1-amine vs. butan-2-amine).
  • Molecular Formula : C₇H₁₄N₂S₂ (identical).
  • CAS No.: 642092-90-8 .
  • No comparative bioactivity data are available, but positional isomerism often leads to divergent pharmacological profiles.

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

  • Structure : Contains a thiadiazole core instead of thiazoline, with a methylsulfanylbenzylidene substituent.
  • Bioactivity : Exhibits insecticidal and fungicidal activities due to the thiadiazole ring’s electron-deficient nature, which enhances interaction with biological targets .
  • Key Differences :
    • The thiadiazole ring (two nitrogen atoms) vs. thiazoline (one nitrogen, one sulfur) alters aromaticity and redox properties.
    • The extended conjugation in the thiadiazole derivative may improve stability under physiological conditions.

4,4'-Dimethylaminorex (4,4'-DMAR)

  • Structure : A substituted oxazolamine with a 4-methylphenyl group.
  • Bioactivity : Classified as a stimulant and controlled substance due to its structural similarity to amphetamines .
  • Key Differences :
    • The oxazole ring (oxygen and nitrogen) vs. thiazoline (sulfur and nitrogen) affects polarity and metabolic stability.
    • 4,4'-DMAR’s phenyl group enhances lipophilicity, likely increasing blood-brain barrier penetration compared to the aliphatic butan-2-amine chain in the target compound.

Structural and Functional Data Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Bioactivity Notes
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine Thiazoline Butan-2-amine 190.33 Not reported
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine Thiazoline Butan-1-amine 190.33 Not reported
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Thiadiazole 3,5-Dimethylphenyl, methylsulfanyl 355.49 Insecticidal, fungicidal
4,4'-Dimethylaminorex Oxazole 4-Methylphenyl 204.28 Stimulant, controlled substance

Research Findings and Gaps

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for 4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine, involving thiol-thiazoline coupling reactions.
  • Biological Potential: Thiazoline derivatives often exhibit antimicrobial or antiviral activity, but empirical data for this compound remain absent.

Biological Activity

1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine, also known by its CAS number 1822677-33-7, is a thiazole-containing compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.

Molecular Formula : C7_7H15_{15}ClN2_2S2_2
Molecular Weight : 226.79 g/mol
Structure : The compound features a thiazole ring which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole compounds revealed that modifications to the thiazole ring can enhance cytotoxic effects against cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring showed increased activity against HT29 (colon cancer) and Jurkat (leukemia) cells .

CompoundCell LineIC50_{50} (µg/mL)Activity Description
1HT291.61 ± 1.92Significant cytotoxicity
2Jurkat1.98 ± 1.22Comparable to standard drug doxorubicin

The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring is essential for enhancing anticancer activity .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Compounds similar to this compound have shown promise in eliminating tonic extensor phases in animal models, suggesting their potential use in treating epilepsy .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial enzyme systems or cell wall synthesis .

Study on Antitumor Effects

A study published in the Journal of Medicinal Chemistry synthesized several thiazole derivatives and tested their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC50_{50} values significantly lower than those of conventional chemotherapeutics .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of thiazole derivatives in animal models of cancer. These studies typically involve administering the compound and monitoring tumor growth inhibition compared to control groups receiving no treatment or standard chemotherapy .

Q & A

Q. What are the established synthetic routes for 1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting a thiol-containing precursor (e.g., 4,5-dihydro-1,3-thiazole-2-thiol) with a halogenated butan-2-amine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-synthesis, purity is validated using:

  • HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase).
  • ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic shifts for thiazoline protons at δ 3.2–3.8 ppm and amine protons at δ 1.8–2.2 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Use SHELXL for structure refinement. Key parameters include an R factor < 0.05 and data-to-parameter ratio > 15 to ensure accuracy. Crystallize the compound in a solvent like methanol/ethyl acetate (1:1) .
  • FT-IR: Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-S stretch at ~680 cm⁻¹).
  • UV-Vis: Assess π→π* transitions in the thiazoline ring (λmax ~260–280 nm) .

Q. How should researchers handle safety and disposal protocols for this compound?

Methodological Answer:

  • Storage: Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Waste disposal: Segregate organic waste containing thiazoline/amine groups and collaborate with certified waste management firms for incineration. Follow OSHA guidelines for amine handling (e.g., PPE, fume hoods) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Assay Design: Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using microdilution assays (MIC values). Include positive controls (e.g., ampicillin) and solvent blanks.
  • Data Interpretation: Compare activity trends with analogs (e.g., 4-(2-chlorophenyl)-5,6-dihydro-1,3-thiazin-2-amine shows species-specific inhibition; see Table 1 below) .
AnalogE. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Target Compound128
4-(2-Chlorophenyl) analog195

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (pH 7.4, 37°C).
  • Purity Analysis: Use HPLC-MS to rule out impurities >2%.
  • Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., dihydrofolate reductase for antimicrobial activity) .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., sulfur in thiazoline).
  • MD Simulations: Simulate solvation in water/octanol (NAMD/GROMACS) to assess hydrolytic stability (e.g., half-life >24 hrs at 25°C) .

Q. How can synthetic yields be optimized for scale-up in research settings?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for C-S bond formation (5–10 mol%, 70°C).
  • Solvent Optimization: Compare DMF (polar aprotic) vs. THF (low dielectric constant) for reaction efficiency.
  • Workflow: Use Design of Experiments (DoE) to model variables (temperature, stoichiometry) .

Q. What strategies are recommended for resolving crystallographic disorder in this compound?

Methodological Answer:

  • Data Collection: Collect high-resolution data (<1.0 Å) at synchrotron facilities.
  • Refinement: Apply SHELXL’s PART and SUMP commands to model disordered regions (e.g., flexible butan-2-amine chain). Validate with Rint < 5% .

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